![molecular formula C10H12N2O2 B1485334 (2E)-3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098156-99-9](/img/structure/B1485334.png)
(2E)-3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid
Overview
Description
(2E)-3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid, or CPMPA, is a small molecule organic compound with a diverse range of applications in scientific research. It is a versatile compound, being both a small molecule and an acid, and has been used in a variety of experiments and fields. CPMPA is used in a variety of scientific research applications, including drug design, biochemistry, and physiology.
Scientific Research Applications
Antimicrobial and Antiinflammatory Applications
- Research on polysubstituted pyrazoles has shown that derivatives of 1H-pyrazol-4-yl-2-oxo-but-3-enoic acid possess potential antimicrobial and antiinflammatory activities. A particular compound demonstrated in vitro antibacterial activity, and two compounds showed in vivo antiinflammatory potency in rats (Farghaly et al., 2001).
Inhibition of Mycolic Acid Biosynthesis
- The synthesis of cyclopropene and cyclopropane derivatives has been investigated for their potential as inhibitors of mycolic acid biosynthesis, which is a key pathway in the cell wall synthesis of mycobacteria, indicating a potential application in tackling tuberculosis (Hartmann et al., 1994).
Synthesis of Novel Compounds
- A variety of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one were synthesized, showcasing the versatility of pyrazol-derived compounds in generating novel structures with potential chemical and pharmaceutical applications (Hanzawa et al., 2012).
Heterocyclic Synthesis
- Studies have also focused on regioselective synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions, highlighting the importance of these compounds in developing new chemical entities with potential biological activities (Quiroga et al., 2007).
Antitumor Activity
- Novel benzofuran-2-yl pyrazole pyrimidine derivatives were synthesized and showed promising results in antitumor activity studies. These compounds were evaluated for their effectiveness as thymidylate synthase inhibitors, with some displaying cytotoxic activity against HEPG2 (human liver carcinoma cell line) comparable to 5-fluorouracil (El-Zahar et al., 2011).
properties
IUPAC Name |
(E)-3-[1-(cyclopropylmethyl)pyrazol-4-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)4-3-9-5-11-12(7-9)6-8-1-2-8/h3-5,7-8H,1-2,6H2,(H,13,14)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOKFJGHRNHWIA-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2C=C(C=N2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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